2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a chemical compound with the molecular formula C17H17Cl2NOS. It is known for its unique structure, which includes a dichlorophenyl group and a dimethylphenyl group connected by a sulfanyl bridge to an acetamide moiety .
Preparation Methods
The synthesis of 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2,6-dimethylaniline.
Formation of Intermediate: The 2,6-dichlorobenzyl chloride reacts with thiourea to form 2,6-dichlorobenzylthiourea.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form 2,6-dichlorobenzylthiol.
Final Reaction: The 2,6-dichlorobenzylthiol reacts with 2,6-dimethylaniline in the presence of acetic anhydride to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but lacks the sulfanyl bridge, resulting in different chemical and biological properties.
2,6-Dichlorobenzylthiol: This intermediate in the synthesis of the target compound has distinct reactivity due to the presence of the thiol group.
2,6-Dimethylaniline: This starting material is a common precursor in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-5-3-6-12(2)17(11)20-16(21)10-22-9-13-14(18)7-4-8-15(13)19/h3-8H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNBOEFLBJDQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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